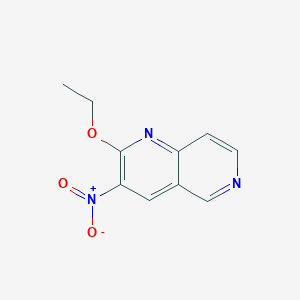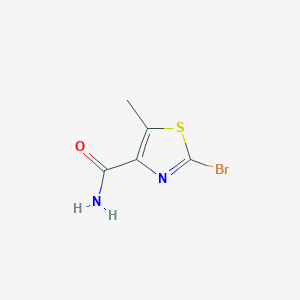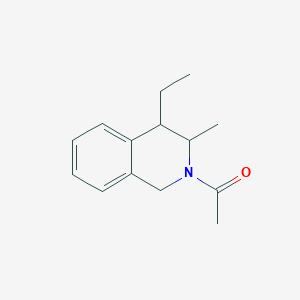
1-(4-Ethyl-3-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Ethyl-3-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of an ethanone group attached to a dihydroisoquinoline ring system, which is further substituted with ethyl and methyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethyl-3-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone typically involves the following steps:
Formation of the Isoquinoline Ring: This can be achieved through the Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Substitution Reactions:
Formation of the Ethanone Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1-(4-Ethyl-3-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Possible applications in drug development, particularly in designing compounds with isoquinoline-based pharmacophores.
Industry: Use as a precursor in the manufacture of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-(4-Ethyl-3-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone would depend on its specific interactions with biological targets. Generally, isoquinoline derivatives can interact with enzymes, receptors, and other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
相似化合物的比较
Similar Compounds
1-(4-Methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone: Lacks the ethyl group.
1-(4-Ethyl-3,4-dihydroisoquinolin-2(1H)-yl)propanone: Has a propanone group instead of an ethanone group.
1-(4-Ethyl-3-methylisoquinolin-2-yl)ethanone: Lacks the dihydro component.
Uniqueness
1-(4-Ethyl-3-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is unique due to its specific substitution pattern and the presence of both ethyl and methyl groups on the dihydroisoquinoline ring. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
属性
分子式 |
C14H19NO |
|---|---|
分子量 |
217.31 g/mol |
IUPAC 名称 |
1-(4-ethyl-3-methyl-3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
InChI |
InChI=1S/C14H19NO/c1-4-13-10(2)15(11(3)16)9-12-7-5-6-8-14(12)13/h5-8,10,13H,4,9H2,1-3H3 |
InChI 键 |
BHDSBTIGMVBIIB-UHFFFAOYSA-N |
规范 SMILES |
CCC1C(N(CC2=CC=CC=C12)C(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




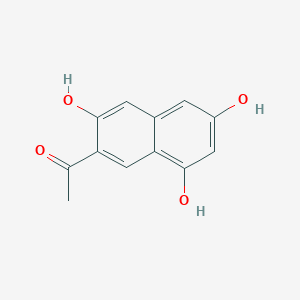
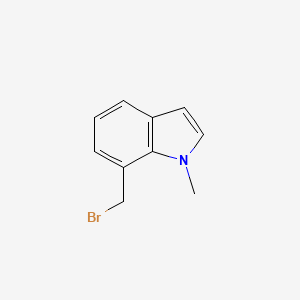


![(S)-8-Chloro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one](/img/structure/B11885822.png)




![(2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-5-yl)methanamine](/img/structure/B11885840.png)
